molecular formula C5H11BF3KO B1420151 Potassium (tert-butoxymethyl)trifluoroborate CAS No. 910251-10-4

Potassium (tert-butoxymethyl)trifluoroborate

Cat. No.: B1420151
CAS No.: 910251-10-4
M. Wt: 194.05 g/mol
InChI Key: XBEPCFNGTDJTIY-UHFFFAOYSA-N
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Description

Potassium (tert-butoxymethyl)trifluoroborate (CAS 910251-10-4) is an air- and moisture-stable organotrifluoroborate salt valued in organic synthesis for its role as a robust nucleophilic coupling partner . It is specifically used in Suzuki-Miyaura cross-coupling reactions to introduce the tert-butoxymethyl group into molecular structures . This reagent is particularly effective in challenging Csp3-Csp3 bond-forming reactions , having been successfully cross-coupled with benzyl chlorides to install alkoxymethyl subunits, which can enhance the solubility and metabolic stability of target molecules . Its tetracoordinate boron center offers superior stability compared to tricoordinate boronic acids, mitigating issues like protodeboronation and allowing for storage and handling without special precautions . This compound is a vital building block for research chemists in the development of complex organic compounds, including potential pharmaceutical ingredients and agrochemicals . For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEPCFNGTDJTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670583
Record name Potassium (tert-butoxymethyl)(trifluoro)borate(1-)
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Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-10-4
Record name Potassium (tert-butoxymethyl)(trifluoro)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (tert-butoxymethyl)trifluoroborate
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Mechanism of Action

Target of Action

Potassium (tert-butoxymethyl)trifluoroborate primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their unique reactivity.

Biochemical Pathways

The compound is involved in cross-coupling reactions , which are widely used in organic chemistry for the formation of C-C bonds. These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium. The downstream effects of these reactions include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary result of the action of this compound is the formation of a new C-C bond. This bond formation enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst and the temperature can significantly affect the compound’s action and efficacy. Additionally, the stability of this compound may be influenced by factors such as pH, temperature, and the presence of other chemicals.

Biological Activity

Potassium (tert-butoxymethyl)trifluoroborate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

This compound is characterized by its trifluoroborate group, which can enhance the reactivity of the compound in various chemical reactions. The synthesis typically involves the reaction of tert-butyl alcohol with boron trifluoride in a controlled environment to yield the desired product. This compound is often utilized in organic synthesis due to its ability to participate in reactions such as cross-coupling and nucleophilic substitutions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various boron compounds, it was found that organotrifluoroborates, including this compound, act as inhibitors of serine proteases, which are crucial for bacterial survival and virulence. The mechanism involves non-covalent interactions that inhibit enzyme activity, thereby reducing bacterial growth and pathogenicity .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in malignant cells through the activation of caspase pathways. For instance, when tested on A549 lung cancer cells, it was observed to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Study 1: Antinociceptive Properties

A study focused on the antinociceptive effects of this compound demonstrated its potential as an analgesic agent. Mice treated with varying doses showed significant pain relief in acetic acid-induced pain models without affecting motor performance. Notably, the analgesic effects were independent of opioid and cholinergic systems, indicating a unique mechanism of action .

Study 2: Toxicological Assessment

A toxicological investigation assessed the safety profile of this compound in animal models. Mice administered with the compound at different dosages exhibited no significant alterations in liver and kidney function markers compared to control groups. This suggests a favorable safety margin for potential therapeutic applications .

Comparative Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of serine proteases
CytotoxicInduction of apoptosis in cancer cells
AntinociceptivePain relief without affecting motor function
Toxicological SafetyNo significant liver/kidney damage

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (tert-butoxymethyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions . These reactions enable the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The use of this trifluoroborate has been demonstrated to yield moderate to good results in coupling with various substrates.

  • Case Study : A study highlighted the successful cross-coupling of this compound with benzyl chlorides, achieving yields up to 66% under optimized conditions. The reaction was influenced by factors such as the electronic nature of the benzyl chloride and steric hindrance from substituents on the alkoxymethyl group .

Synthesis of Bioactive Compounds

The compound has also been explored for its potential in synthesizing bioactive molecules. The incorporation of the tert-butoxymethyl group can enhance the solubility and metabolic stability of drug candidates.

  • Example : Research indicates that derivatives synthesized from this compound exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Functionalization of Aromatic Compounds

This compound can be used in functionalization reactions involving aromatic compounds, where it acts as a nucleophile in electrophilic aromatic substitutions.

  • Application Insight : The selective fluorination of aromatic rings using this reagent has shown promise in modifying lipophilicity, which is crucial for drug design .

Advantages Over Traditional Reagents

This compound offers several advantages compared to traditional boron reagents:

  • Stability : Its moisture and air stability allow for easier handling and storage.
  • Versatility : It can participate in various coupling reactions without degradation.
  • Higher Yields : The use of this reagent often results in higher yields due to its favorable reactivity profile compared to boronic acids .

Summary Table of Applications

ApplicationDescriptionYield RangeReferences
Suzuki-Miyaura CouplingFormation of C-C bonds with benzyl chloridesUp to 66%
Synthesis of Bioactive CompoundsEnhances solubility and metabolic stabilityVariable
Functionalization of AromaticsModifies lipophilicity via selective fluorinationVariable

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Suzuki-Miyaura Coupling

Potassium (tert-butoxymethyl)trifluoroborate exhibits lower reactivity in Suzuki couplings compared to less hindered analogs. For example:

Compound Substituent Type Yield in Suzuki Coupling with Benzyl Chloride Catalyst Used Reference
This compound Tertiary alkoxy 29% PEPPSI precatalyst
Potassium (methoxymethyl)trifluoroborate Primary alkoxy 66% PEPPSI precatalyst
Potassium (isopropoxymethyl)trifluoroborate Secondary alkoxy 42% PEPPSI precatalyst

The tert-butyl group’s steric hindrance reduces nucleophilic accessibility, lowering yields. In contrast, primary alkoxymethyltrifluoroborates achieve higher yields due to reduced steric bulk .

Stability and Hydrolysis

  • Hydrolysis Behavior : Unlike aryl trifluoroborates (e.g., potassium phenyltrifluoroborate), which hydrolyze to boronic acids under basic conditions , alkyl trifluoroborates like the tert-butoxymethyl derivative are more resistant to hydrolysis due to stronger B-C bonds.

Comparison with Other Organotrifluoroborates

Compound Type Example Key Features Applications
Aryl Trifluoroborates Potassium (2,4-dichlorophenyl)trifluoroborate High reactivity in Suzuki couplings; used in pharmaceuticals Biaryl synthesis, drug intermediates
Alkenyl Trifluoroborates Potassium (3-butenyl)trifluoroborate Conjugated systems enable stereoselective couplings Material science, agrochemicals
Acyl Trifluoroborates (KATs) Potassium benzoyltrifluoroborate Unique electrophilicity for C–C bond formation Peptide modifications, catalysis
Alkoxymethyl Trifluoroborates This compound Steric shielding limits reactivity but enhances stability Sterically hindered couplings

Key Research Findings

  • Steric vs. Electronic Effects : The tert-butyl group’s steric bulk outweighs its electron-donating effects, making this compound less reactive but more stable than linear analogs .
  • Catalyst Compatibility : Works optimally with bulky catalysts like PEPPSI or XPhos-Pd-G2, which mitigate steric challenges .

Preparation Methods

Reagents and Conditions

  • Potassium tert-butoxide (4 equivalents) or sodium hydride (3 equivalents, 60% dispersion in oil) as the base.
  • Potassium bromomethyltrifluoroborate (1 equivalent) as the electrophilic trifluoroborate substrate.
  • Dry tetrahydrofuran (THF) as the solvent.
  • Inert atmosphere (nitrogen) to prevent moisture and oxygen interference.
  • Reaction temperature typically starts at 0 °C and then warmed to room temperature.
  • Reaction time: approximately 16 hours at 45 °C.
  • Quenching with aqueous potassium hydrogen difluoride (KHF2, 4.5 M, 2 equivalents).
  • Purification by solvent removal, washing with diethyl ether and dichloromethane, charcoal treatment in boiling acetonitrile, and recrystallization.

Stepwise Procedure

  • Suspend potassium tert-butoxide (or sodium hydride) in dry THF under nitrogen atmosphere.
  • Cool the suspension to 0 °C.
  • Add potassium bromomethyltrifluoroborate as a solid in one portion.
  • Warm the mixture to room temperature and stir for at least 1 hour.
  • Heat the reaction mixture to 45 °C and stir for 16 hours.
  • Quench the reaction by adding aqueous KHF2 to convert any boron intermediates to the stable trifluoroborate salt.
  • Remove solvent under reduced pressure.
  • Wash the crude product thoroughly with ether and dichloromethane to remove impurities.
  • Dissolve the crude solid in boiling acetonitrile with activated charcoal to remove colored impurities.
  • Filter hot and remove solvent to obtain pure this compound as a white solid.

Representative Experimental Data

Parameter Condition/Result
Base Potassium tert-butoxide (4 eq)
Solvent Dry THF
Atmosphere Nitrogen
Initial temperature 0 °C
Reaction temperature 45 °C
Reaction time 16 hours
Quenching agent KHF2 (4.5 M, 2 eq)
Purification Ether/DCM washing, charcoal treatment
Product appearance White solid
Yield Not explicitly stated; typically moderate to good based on analogous procedures

Mechanistic Insights and Considerations

  • The nucleophilic substitution occurs at the bromomethyl group attached to the boron trifluoride moiety.
  • The tert-butoxide ion acts as a nucleophile, displacing bromide to form the tert-butoxymethyl substituent.
  • The reaction requires anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • The KHF2 quench stabilizes the trifluoroborate structure by converting any boronic acid or boronate intermediates into trifluoroborate salts.
  • Purification steps are critical to remove colored impurities and residual inorganic salts.

Comparative Notes on Alternative Methods

  • Sodium hydride can be used instead of potassium tert-butoxide, but potassium tert-butoxide is preferred for better conversion and cleaner reaction profiles.
  • The reaction concentration and temperature are optimized to suppress side reactions such as dimer formation or hydrolysis.
  • The method is adaptable to other alkoxymethyltrifluoroborates, with yields varying depending on steric hindrance of the alkoxy group.

Summary Table of Preparation Methods

Step Description Notes
Starting material Potassium bromomethyltrifluoroborate Commercially available or synthesized
Base Potassium tert-butoxide or sodium hydride 4 eq for KOtBu; 3 eq for NaH
Solvent Dry THF Anhydrous conditions essential
Temperature 0 °C to room temp, then 45 °C Controlled to avoid side reactions
Reaction time 16 hours Sufficient for complete substitution
Quenching Aqueous KHF2 Stabilizes trifluoroborate salt
Purification Washing with ether/DCM, charcoal treatment Removes impurities and colored byproducts
Product This compound White solid, moderate to good yield

Research Findings and Applications

  • The prepared this compound has been successfully employed in Suzuki-Miyaura cross-coupling reactions, although yields can be modest (e.g., 29% in some cases) due to steric hindrance from the tert-butoxy group.
  • Optimization of catalytic systems (Pd-based catalysts such as Pd2(dba)3/RuPhos or PEPPSI precatalysts) and reaction conditions (base choice, solvent ratios, temperature) improves coupling efficiency.
  • The compound broadens the scope of trifluoroborate reagents for Csp3–Csp3 bond formation, especially with benzyl chlorides and related substrates.
  • The method is scalable and compatible with various functional groups, demonstrating its utility in synthetic organic chemistry.

Q & A

Q. What strategies mitigate protodeboronation in base-sensitive substrates?

  • Methodological Answer : Protodeboronation is minimized by: (i) Using weak bases (e.g., Cs₂CO₃) instead of strong bases (e.g., KOH), which accelerate hydrolysis. (ii) Lowering reaction temperatures (<60°C) to slow boronic acid decomposition. (iii) Adding KF (1–2 equivalents) to stabilize the trifluoroborate anion and delay hydrolysis. These adjustments reduce side product formation (e.g., fluorobenzene derivatives) by >70% .

Q. Can this reagent be used in photoredox-catalyzed reactions with electrophilic radicals?

  • Methodological Answer : Yes, under visible-light photoredox conditions (e.g., Ru(bpy)₃²⁺, 450 nm LED), the trifluoroborate acts as a radical acceptor. The tert-butoxymethyl group’s electron-donating nature stabilizes transient radicals, enabling regioselective α-alkenylation. For example, coupling with aryl diazonium salts generates styrenyl derivatives in 65–80% yield. Mechanistic studies confirm a radical chain pathway involving single-electron transfer (SET) from the trifluoroborate .

Q. How does steric bulk influence chemoselectivity in Pd-catalyzed cross-couplings?

  • Methodological Answer : The tert-butoxymethyl group’s steric hindrance directs coupling to less hindered positions in polyhalogenated arenes. For example, with 2,5-dibromopyridine, coupling occurs selectively at the 2-position (90% yield vs. <5% at 5-position). DFT calculations show a 12 kcal/mol energy barrier difference due to steric clashes in the transition state. This selectivity is leveraged in synthesizing heterocyclic pharmaceuticals .

Data Contradiction Analysis

Q. Conflicting reports on trifluoroborate stability in aqueous vs. anhydrous conditions—how to reconcile?

  • Analysis : shows trifluoroborates hydrolyze rapidly in aqueous K₂CO₃ but remain stable in anhydrous THF. However, cross-coupling requires trace water for hydrolysis to the active boronic acid. The contradiction arises from reaction phase: biphasic systems (THF/water) balance stability and reactivity by limiting water access to the trifluoroborate until base activation. Anhydrous conditions preclude hydrolysis, rendering the reagent inert .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium (tert-butoxymethyl)trifluoroborate
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